molecular formula C17H16O3 B128453 Ethyl 3-(2-oxo-2-phenylethyl)benzoate CAS No. 898776-64-2

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

Cat. No. B128453
M. Wt: 268.31 g/mol
InChI Key: TTYFUCMILGBCBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound that is related to various synthesized esters and aromatic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactions of Ethyl 3-(2-oxo-2-phenylethyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as well as specific conditions to promote the formation of the desired ester. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate and its photochemical reactions have been studied, providing insights into the radical formation and recombination that could be relevant to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and computational methods like density functional theory (DFT). For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These techniques provide detailed information on bond lengths, bond angles, and molecular geometry, which are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions of related esters can involve decarbonylation, hydrogenation, and photochemical processes. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in radical recombination products and small amounts of other compounds depending on the solvent and presence of oxygen . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a chemical reaction that provides insights into the reactivity of similar esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of various spectroscopic analyses. The vibrational spectra, chemical shifts, and molecular electrostatic potential maps provide information on the compound's reactivity, stability, and intermolecular interactions . For instance, the vibrational spectra and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were studied and showed good agreement with theoretical predictions . These properties are essential for understanding how the compound might behave under different conditions and in various chemical reactions.

Scientific Research Applications

Antioxidant Capacity Assay Development

One significant application of Ethyl 3-(2-oxo-2-phenylethyl)benzoate in scientific research lies in the development of antioxidant capacity assays. Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method that quantifies the antioxidant capacity of compounds, highlighting how specific reactions, including coupling, influence the total antioxidant capacity measurement. While Ethyl 3-(2-oxo-2-phenylethyl)benzoate was not directly mentioned, the principles discussed in this research are applicable to understanding its potential antioxidant interactions and assay development processes (Ilyasov et al., 2020).

Bioremediation of Groundwater Contaminants

In the context of environmental science, research into the bioremediation of monoaromatic pollutants in groundwater has seen the utilization of chemical compounds to enhance the degradation process. Farhadian et al. (2008) discussed the role of specific chemicals in promoting the biodegradation of benzene, toluene, ethylbenzene, and xylene (BTEX) under aerobic and anaerobic conditions. The study underscores the importance of chemical facilitators in bioremediation, potentially including derivatives like Ethyl 3-(2-oxo-2-phenylethyl)benzoate, to achieve efficient contaminant removal (Farhadian et al., 2008).

Chemical Synthesis and Organic Chemistry

The compound plays a pivotal role in the synthesis of bioactive molecules due to its pharmacological activities. Farooq and Ngaini (2019) highlighted the versatility of methyl-2-formyl benzoate, a compound related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in organic synthesis, emphasizing its importance as a precursor in the development of antifungal, antihypertensive, and anticancer agents. This review points to the broader utility of such chemicals in medicinal chemistry and their potential as scaffolds for the creation of new therapeutic agents (Farooq & Ngaini, 2019).

Electrochemical Technology

Tsuda, Stafford, and Hussey (2017) reviewed advancements in electrochemical technology using room-temperature ionic liquids, including discussions relevant to the electroplating and energy storage applications. While the review focuses on ionic liquids, the principles and findings could provide insights into the electrochemical properties and applications of Ethyl 3-(2-oxo-2-phenylethyl)benzoate, especially in developing new materials for energy storage and conversion technologies (Tsuda et al., 2017).

Food and Beverage Preservation

The use of benzoic acid derivatives, closely related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in food preservation, is well-documented. Hoffman and Hanneman (2017) presented a physiologically-based pharmacokinetic analysis of benzoic acid across multiple species, illustrating the metabolism and dosimetric variations important for assessing dietary exposures. This research underscores the relevance of understanding the pharmacokinetics of such compounds for their safe use as preservatives in food and beverage products (Hoffman & Hanneman, 2017).

properties

IUPAC Name

ethyl 3-phenacylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYFUCMILGBCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645681
Record name Ethyl 3-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

CAS RN

898776-64-2
Record name Ethyl 3-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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